(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate
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Description
“(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” is a chemical compound. It has a molecular formula of C21H29NOSi . The tert-butyldiphenylsilyl (TBDPS) group is commonly used for primary hydroxyl groups in carbohydrate chemistry .
Synthesis Analysis
The synthesis of compounds similar to “(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate” involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole . A primary hydroxyl group can be preferentially silylated using TBDPSCl and imidazole in the presence of other secondary hydroxyl groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C
. This indicates the presence of a pyrrolidine ring, a tert-butyl group, a diphenylsilyl group, and a carboxylate group.
Scientific Research Applications
Supramolecular Arrangements
- Analogs of 3-oxopyrrolidines, related to the mentioned compound, have been studied for their crystal structures and supramolecular arrangements. These structures, influenced by weak intermolecular interactions like CH⋯O/CH⋯π, are important in understanding the conformation and assembly of such compounds (Samipillai et al., 2016).
Chemical Synthesis
- Research on the synthesis and characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the methodologies for creating cyclic amino acid esters and their potential applications (Moriguchi et al., 2014).
Pharmaceutical Applications
- Certain derivatives, like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have been synthesized for their potential use in developing novel macrocyclic Tyk2 inhibitors, highlighting the compound's relevance in pharmaceutical research (Sasaki et al., 2020).
Catalysis and Reactions
- The compound and its derivatives have applications in catalysis, as seen in the study of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, which acted as a catalyst for the aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).
Organic Chemistry Applications
- The compound's derivatives are also valuable in organic chemistry, for instance, in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, highlighting its role in synthesizing specific organic compounds (Jankowski et al., 1999).
properties
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20H,17-19H2,1-6H3/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYODBRURYKPFY-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate |
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